Naltrexone Naltrexone Naltrexone is an organic heteropentacyclic compound that is naloxone substituted in which the allyl group attached to the nitrogen is replaced by a cyclopropylmethyl group. A mu-opioid receptor antagonist, it is used to treat alcohol dependence. It has a role as a mu-opioid receptor antagonist, a central nervous system depressant, an environmental contaminant, a xenobiotic and an antidote to opioid poisoning. It is an organic heteropentacyclic compound, a morphinane-like compound and a member of cyclopropanes. It is a conjugate base of a naltrexone(1+).
Derivative of noroxymorphone that is the N-cyclopropylmethyl congener of naloxone. It is a narcotic antagonist that is effective orally, longer lasting and more potent than naloxone, and has been proposed for the treatment of heroin addiction. The FDA has approved naltrexone for the treatment of alcohol dependence.
Naltrexone is an Opioid Antagonist. The mechanism of action of naltrexone is as an Opioid Antagonist.
Naltrexone is a synthetic opioid antagonist used in prevention of relapse of opiate addiction and alcoholism. Naltrexone has been associated with low rates of serum enzyme elevations during therapy and with rare instances of clinically apparent liver injury.
Naltrexone is a noroxymorphone derivative with competitive opioid antagonistic property. Naltrexone reverses the effects of opioid analgesics by binding to the various opioid receptors in the central nervous system, including the mu-, kappa- and gamma-opioid receptors. This leads to an inhibition of the typical actions of opioid analgesics, including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia, and physical dependence. Naltrexone is longer-acting and more potent compared to naloxone.
Derivative of noroxymorphone that is the N-cyclopropylmethyl congener of naloxone. It is a narcotic antagonist that is effective orally, longer lasting and more potent than naloxone, and has been proposed for the treatment of heroin addiction. The FDA has approved naltrexone for the treatment of alcohol dependence. [PubChem]
Derivative of noroxymorphone that is the N-cyclopropylmethyl congener of NALOXONE. It is a narcotic antagonist that is effective orally, longer lasting and more potent than naloxone, and has been proposed for the treatment of heroin addiction. The FDA has approved naltrexone for the treatment of alcohol dependence.
See also: Naltrexone Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 16590-41-3
VCID: VC0003421
InChI: InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1
SMILES: C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O
Molecular Formula: C20H23NO4
Molecular Weight: 341.4 g/mol

Naltrexone

CAS No.: 16590-41-3

Cat. No.: VC0003421

Molecular Formula: C20H23NO4

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Naltrexone - 16590-41-3

CAS No. 16590-41-3
Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
IUPAC Name (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Standard InChI InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1
Standard InChI Key DQCKKXVULJGBQN-XFWGSAIBSA-N
Isomeric SMILES C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O
Impurities 17-but-3-enyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one
17-butyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one
3-(cyclopropylmethoxy)-17-(cyclopropylmethyl)-4,5alpha-epoxy-14-hydroxymorphinan-6-one
17-(cyclopropylmethyl)-4-5alpha-epoxy-3,10alpha,14-trihydroxymorphinan-6-one
For more Impurities (Complete) data for Naltrexone (10 total), please visit the HSDB record page.
SMILES C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O
Canonical SMILES C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O
Appearance Solid powder
Colorform Crystals from acetone
Melting Point 168-170 °C
169 °C
Crystals from methanol. MP: 274-276 °C /Naltrexone hydrochloride/
169 - 170 °C; 274 - 276 °C (hydrochloride salt)

Chemical and Pharmacological Profile of Naltrexone

Structural Characteristics

Naltrexone (C₂₀H₂₃NO₄) is a cyclopropyl derivative of oxymorphone, sharing structural similarities with naloxone and nalorphine . Its molecular weight is 341.40 g/mol, and it exists as a pure opioid antagonist with no intrinsic agonist activity . The compound’s affinity for opioid receptors follows a μ > κ > δ hierarchy, with binding constants of 1.08 nM, 149 nM, and 219 nM, respectively . This selectivity underpins its therapeutic effects in addiction medicine.

Pharmacodynamics

Naltrexone competitively antagonizes opioid receptors, preferentially binding to μ-opioid receptors with 95% occupancy at standard clinical doses (50 mg/day) . At higher doses (100 mg/day), it demonstrates partial κ-receptor blockade (21%) and negligible δ-receptor activity . This receptor profile explains its ability to attenuate alcohol-induced dopamine release in the nucleus accumbens, a mechanism central to reducing reward-seeking behavior .

The drug’s metabolite, 6-β-naltrexol, contributes significantly to its pharmacological activity. With a half-life of 13 hours compared to naltrexone’s 4 hours, this metabolite prolongs opioid receptor blockade while maintaining a favorable safety profile .

Clinical Applications in Substance Use Disorders

Alcohol Use Disorder

Naltrexone’s efficacy in AUD is well-documented. A 24-week randomized controlled trial (N=240) demonstrated that 100 mg/day naltrexone reduced heavy drinking days by 38% compared to placebo (p<0.01) . Meta-analytic data corroborate these findings, showing small but consistent reductions in alcohol craving (Hedges’ g=−0.25) and stimulation (g=−0.22), alongside increased sedation (g=0.25) and negative mood (g=0.23) during alcohol consumption .

Table 1: Key Clinical Trial Outcomes for Naltrexone in AUD

Study ParameterNaltrexone Group (100 mg)Placebo GroupEffect Size (95% CI)
Heavy Drinking Days12.4 ± 8.119.8 ± 10.2−7.4 (−9.1 to −5.7)*
Craving Reduction (VAS)−34.2 ± 12.5−18.7 ± 15.3−15.5 (−18.9 to −12.1)
Treatment Retention68%54%RR=1.26 (1.09–1.45)*
*Data adapted from ; VAS=Visual Analog Scale; RR=Relative Risk

Opioid Use Disorder

In OUD management, naltrexone’s complete μ-receptor blockade prevents opioid-induced euphoria while eliminating respiratory depression risks associated with partial agonists like buprenorphine . A PET study revealed 90% μ-receptor occupancy persists for 72 hours post-50 mg dose, supporting its use in extended-release formulations . Clinical guidelines recommend a 7–10 day opioid-free period before initiation to avoid precipitated withdrawal .

Pharmacokinetic Considerations

Absorption and Metabolism

Despite 96% oral absorption, naltrexone undergoes extensive first-pass metabolism, yielding 5–40% bioavailability . Hepatic conversion via dihydrodiol dehydrogenase produces 6-β-naltrexol, which achieves plasma concentrations 2–4 times higher than the parent compound .

Table 2: Pharmacokinetic Parameters of Naltrexone and 6-β-Naltrexol

ParameterNaltrexone6-β-Naltrexol
Tₘₐₓ (h)1.0 ± 0.31.5 ± 0.5
Cₘₐₓ (ng/mL)8.7 ± 3.232.4 ± 11.8
AUC₀–∞ (ng·h/mL)48.9 ± 18.4198.6 ± 67.3
Renal Excretion (%)2–553–79
Data synthesized from

Special Populations

  • Hepatic Impairment: Cirrhosis increases naltrexone’s AUC by 5-fold and 6-β-naltrexol’s by 1.8-fold, necessitating dose adjustments .

  • Renal Dysfunction: Glomerular filtration rate <30 mL/min reduces 6-β-naltrexol clearance by 45%, prolonging receptor blockade .

Mechanisms of Action: Beyond Receptor Antagonism

Neuroimmune Modulation

Low-dose naltrexone (LDN, 1–5 mg/day) upregulates endogenous opioids (β-endorphin, met-enkephalin) through transient receptor blockade, demonstrating anti-inflammatory effects in preclinical models . This paradoxical effect involves Toll-like receptor 4 (TLR4) inhibition and glial cell modulation, suggesting therapeutic potential in autoimmune disorders .

Dopaminergic Pathways

Microdialysis studies show naltrexone reduces alcohol-induced dopamine surges in the nucleus accumbens by 62% (p<0.001), directly linking its pharmacological action to attenuated reward processing . PET imaging confirms dose-dependent decreases in ventral striatal dopamine release correlate with reduced craving scores (r=−0.71, p=0.003) .

Emerging Research and Future Directions

Personalized Dosing Strategies

Pharmacogenetic studies identify OPRM1 A118G polymorphism as a moderator of naltrexone response. G-allele carriers exhibit 42% greater reduction in heavy drinking (p=0.01) compared to AA homozygotes . Future protocols may incorporate genetic testing to optimize dosing.

Novel Formulations

Intramuscular extended-release naltrexone (380 mg/month) demonstrates comparable efficacy to daily oral dosing in OUD, with 78% opioid-negative urine samples vs. 60% for placebo (p<0.001) . Ongoing trials explore transdermal and implantable delivery systems to enhance adherence.

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